5-Hydroxymethyldeoxycytidylic acid

Vue d'ensemble

Description

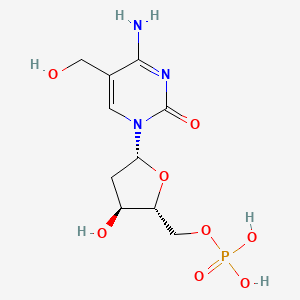

5-Hydroxymethyldeoxycytidylic acid is a 2’-deoxycytidine phosphate compound characterized by the presence of a phosphate group at the 5’-position and a hydroxymethyl substituent at the 5-position . This compound is a derivative of deoxycytidine and plays a significant role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyldeoxycytidylic acid typically involves the hydroxymethylation of deoxycytidine. One of the improved synthetic methods includes the preparation of cyanoethyl-protected 5-hydroxymethyl-2’-deoxycytidine phosphoramidite with an overall yield of 39% on a 5 g scale .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for industrial applications. The process involves standard organic synthesis techniques, including protection and deprotection steps, and purification through chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxymethyldeoxycytidylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include aldehyde, carboxylic acid, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-Hydroxymethyldeoxycytidylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and epigenetic therapy.

Industry: It is used in the development of diagnostic tools and as a reagent in various biochemical assays.

Mécanisme D'action

The mechanism of action of 5-Hydroxymethyldeoxycytidylic acid involves its incorporation into DNA, where it can influence gene expression and regulation. The hydroxymethyl group can be further oxidized to form 5-formyldeoxycytidylic acid and 5-carboxyldeoxycytidylic acid, which play roles in active DNA demethylation processes . These modifications can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression.

Comparaison Avec Des Composés Similaires

5-Methyldeoxycytidylic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.

5-Formyldeoxycytidylic acid: An oxidation product of 5-Hydroxymethyldeoxycytidylic acid with a formyl group.

5-Carboxyldeoxycytidylic acid: Another oxidation product with a carboxyl group.

Uniqueness: this compound is unique due to its role in the dynamic regulation of DNA methylation and hydroxymethylation. Its ability to undergo further oxidation to form other biologically active compounds makes it a crucial intermediate in epigenetic modifications .

Activité Biologique

5-Hydroxymethyldeoxycytidylic acid (5-hmC) is a modified nucleoside derivative of deoxycytidine that plays a significant role in the regulation of gene expression and cellular processes. This compound has garnered attention due to its involvement in epigenetic modifications, particularly in the context of DNA methylation and demethylation. This article provides a comprehensive overview of the biological activity of 5-hmC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-hmC is characterized by the presence of a hydroxymethyl group at the 5-position of the deoxycytidine base. Its chemical formula is with a molecular weight of approximately 307.22 g/mol. This modification is crucial for its biological function, influencing DNA structure and interaction with various proteins.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N3O8P |

| Molecular Weight | 307.22 g/mol |

| pKa | 7.0 |

| Solubility | Soluble in water |

Role in Epigenetics

5-hmC is primarily known for its role as an epigenetic marker. It is generated from 5-methylcytosine (5-mC) through the action of ten-eleven translocation (TET) enzymes, which catalyze the oxidation of 5-mC. The presence of 5-hmC in DNA is associated with active gene transcription and is thought to play a role in cellular differentiation and development.

Case Study: TET Enzyme Activity

Research has demonstrated that TET enzymes are crucial for converting 5-mC to 5-hmC, thereby influencing gene expression patterns. For instance, studies on mouse embryonic stem cells showed that TET1-mediated conversion of 5-mC to 5-hmC was essential for maintaining pluripotency and promoting differentiation into various cell types .

Interaction with Proteins

The biological activity of 5-hmC extends beyond being merely a DNA modification; it also interacts with various proteins involved in chromatin remodeling and transcriptional regulation. Proteins such as MeCP2 and MBD proteins have shown differential binding affinities to DNA containing 5-hmC compared to unmodified or methylated cytosines.

Table 2: Protein Interactions with this compound

| Protein | Binding Affinity | Functional Role |

|---|---|---|

| MeCP2 | High | Transcriptional repression |

| MBD2 | Moderate | Chromatin remodeling |

| TET1 | High | Oxidation of 5-mC to 5-hmC |

Implications in Disease

The dysregulation of 5-hmC levels has been implicated in various diseases, including cancer. Abnormal levels of this nucleoside have been observed in several types of tumors, suggesting that it may serve as a potential biomarker for cancer diagnosis and prognosis.

Research Findings: Cancer Studies

A study examining colorectal cancer tissues found significantly reduced levels of 5-hmC compared to normal tissues, indicating its potential role as a tumor suppressor . Furthermore, restoring normal levels of 5-hmC through TET enzyme activation showed promise in reversing malignant phenotypes in vitro.

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(21-8)4-20-22(17,18)19/h2,6-8,14-15H,1,3-4H2,(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWPBKNTZFNRI-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156333 | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13009-95-5 | |

| Record name | 2′-Deoxy-5-(hydroxymethyl)-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.